2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
CAS No.: 899913-28-1
Cat. No.: VC11899156
Molecular Formula: C22H21Cl2N3OS
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899913-28-1 |
|---|---|
| Molecular Formula | C22H21Cl2N3OS |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C22H21Cl2N3OS/c23-15-9-10-17(18(24)13-15)20-21(27-22(26-20)11-5-2-6-12-22)29-14-19(28)25-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) |
| Standard InChI Key | LOVWNEOSCUDTDD-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Introduction
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule with a unique structural framework. It belongs to a class of compounds characterized by the presence of a diazaspiro ring system, which is known for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications.
Synthesis of 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
The synthesis of this compound typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for monitoring the progress of the reactions and confirming the structure of the final product.
Synthesis Steps:
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Formation of the Diazaspiro Ring: The initial steps involve the synthesis of the diazaspiro ring system, which may be achieved through reactions involving cyclohexanone derivatives.
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Introduction of the Phenyl Group: The introduction of the phenyl group, specifically the 2,4-dichlorophenyl moiety, is crucial for the compound's chemical properties.
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Sulfur Linkage Formation: The sulfanyl linkage is formed through reactions involving sulfur-containing reagents.
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Acetamide Formation: The final step involves the formation of the acetamide group, which is attached to the phenyl ring.
Potential Applications
Compounds with similar structures often exhibit activity by modulating pathways involved in cell signaling or enzymatic processes. The unique molecular structure of 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide suggests potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.
Table 1: Comparison of Diazaspiro Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 1,3-Diazaspiro[4.5]decane-2,4-dione | C8H12N2O2 | 168.196 | Anticonvulsant activity |
| 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide | Not available | Not available | Potential medicinal applications |
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